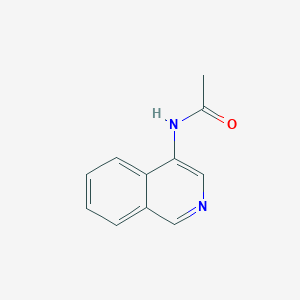

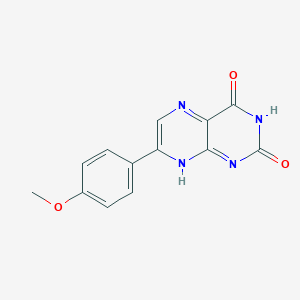

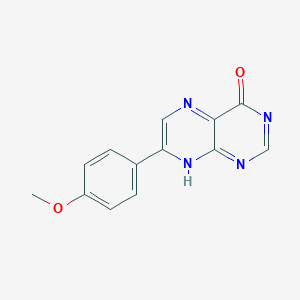

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione (also known as adamantane-2,2-dione) is an important organic compound with a wide range of applications in both industrial and scientific research. It is a colorless crystalline solid with a molecular weight of 186.25 g/mol and a melting point of 145-147°C. Adamantane-2,2-dione is a cyclic hydrocarbon containing three six-membered rings, two of which are fused together. It is a versatile compound that has been used in a variety of syntheses, including the synthesis of polymers, pharmaceuticals, and other organic compounds.

Applications De Recherche Scientifique

Structural Analysis and Molecular Behavior

- Crystal and Molecular Structures: The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, including the phenyl and ethyl derivatives, have been determined through X-ray diffraction. These structures reveal that the dioxanedione ring maintains a boat conformation and the molecules exhibit non-crystallographic mirror symmetry, providing insights into the molecular behavior of these compounds in different states (Coppernolle et al., 2010).

Chemical Reactions and Stability

- Pyrolytic Generation and Stability: The pyrolytic generation and stability of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been studied. The synthesis and reactions of these derivatives, particularly involving amino(thiomethyl)methylene groups, have been explored, revealing insights into their stability, structural properties, and potential reactivity under different conditions (Al-Sheikh et al., 2009).

Synthesis of Derivatives

- Synthesis of New Derivatives: New derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been synthesized, providing foundations for the development of drug precursors or perspective ligands. The synthesis of these derivatives is a critical step in the creation of novel compounds with potential applications in various fields, such as pharmacology and materials science (Dotsenko et al., 2019).

Supramolecular Structures

- Formation of Supramolecular Structures: The supramolecular structures of certain derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been analyzed, revealing how molecules are linked together by weak C-H...O hydrogen bonds to form higher-order structures such as tetramers and dimers. This information is crucial in understanding the self-assembly and interaction of these molecules, which can be important in the development of new materials or in the understanding of biological systems (Low et al., 2002).

Propriétés

IUPAC Name |

2,2-dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-21(2)25-19(23)18(20(24)26-21)22(15-6-4-3-5-7-15)16-9-13-8-14(11-16)12-17(22)10-13/h3-7,13-14,16-18H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRNKJOOUVVSBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5-(2-phenyl-2-adamantyl)-1,3-dioxane-4,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)